Abolition of Pancreatic Toxicity by α-Methylation: Me-ACPC vs. ACPC
In a comparative in vivo toxicity assessment, 1-amino-2-methyl-cyclopentane carboxylic acid (Me-ACPC, the non-Fmoc form of the target compound) was found to be non-toxic, while the parent compound 1-aminocyclopentane carboxylic acid (ACPC) caused acinar atrophy and loss of pancreatic protease activity in rats [1]. The closely related six-membered ring analog 1-aminocyclohexane carboxylic acid (ACHC) also showed no toxicity, indicating that the α-methylation or ring expansion eliminates the pancreatic toxicity inherent to the unsubstituted cyclopentane scaffold.
| Evidence Dimension | Pancreatic toxicity (acinar atrophy, protease activity loss) |
|---|---|
| Target Compound Data | No toxicity observed (Me-ACPC) |
| Comparator Or Baseline | ACPC: toxic (acinar atrophy, loss of protease activity); ACHC: no toxicity |
| Quantified Difference | Qualitative: Toxic vs. Non-toxic categorization |
| Conditions | In vivo rat model; pancreas weight, RNA content, and proteolytic activity measured |
Why This Matters
This in vivo safety differentiation directly supports the selection of the α-methyl-cyclopentane scaffold over the unsubstituted ACPC analog when designing peptide therapeutics destined for animal studies, potentially reducing attrition due to organ-specific toxicity.
- [1] Dunnigan J, Berlinguet L. Comparative study of the toxicity of ACPC with two closely related structural analogs. Revue Canadienne de Biologie. 1965;24(3):219-221. PMID: 5854941. View Source
